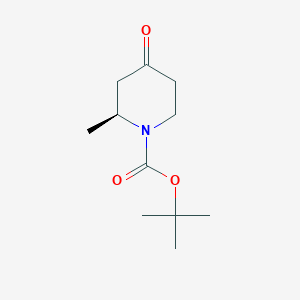

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMYWQCBINPHBB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464736 | |

| Record name | tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790667-49-1 | |

| Record name | tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chiral compound (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its physical characteristics essential for its application in synthesis and formulation.

Core Physical Properties

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a stereocenter at the 2-position of the piperidine ring. Its physical state is typically a solid.[1][2]

Quantitative Physical Data

A summary of the available quantitative physical data for this compound is presented in the table below. It is important to note that while several key properties have been reported, specific experimental data for melting point and optical rotation were not available in the surveyed literature and databases.

| Physical Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉NO₃ | [3][4] |

| Molecular Weight | 213.27 g/mol | [3][4] |

| Boiling Point | 298.8 ± 33.0 °C at 760 mmHg | [1][3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Physical Form | Solid / Powder | [1] |

| Melting Point | Data not available | |

| Optical Rotation | Data not available |

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively published, this section outlines the general and widely accepted methodologies for measuring key physical parameters of chiral organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

General Protocol: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath with a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded as the melting range.

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value that is characteristic of a particular chiral compound under specific conditions.

General Protocol: Polarimetry

-

Solution Preparation: A solution of the chiral compound is prepared by accurately weighing a known amount of the substance and dissolving it in a specific volume of a suitable achiral solvent (e.g., chloroform, ethanol, or water). The concentration is typically expressed in g/mL.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank sample containing only the solvent.

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). Plane-polarized light is passed through the solution, and the angle of rotation of the plane of polarization is measured.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

The temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm) are also reported with the specific rotation value.

-

Logical Workflow for Physical Property Assessment

The following diagram illustrates a logical workflow for the assessment of the physical properties of a chiral compound such as this compound.

This guide serves as a foundational resource for professionals working with this compound. While key physical data has been compiled, the absence of experimentally determined melting point and optical rotation values highlights an area for future investigation to fully characterize this important synthetic intermediate.

References

- 1. (2S)-2-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester | 790667-49-1 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | Chemsrc [chemsrc.com]

- 4. tert-butyl (2S)-2-Methyl-4-oxopiperidine-1-carboxylate | 790667-49-1 | FM161482 [biosynth.com]

In-Depth Technical Guide to the Spectroscopic Data of CAS 790667-49-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the available spectroscopic data for the compound tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate, identified by CAS number 790667-49-1. This compound is a valuable chiral building block in medicinal chemistry and drug development. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their analytical and synthetic endeavors.

Chemical Identity

| Identifier | Value |

| CAS Number | 790667-49-1 |

| Chemical Name | tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Structure | (Image of the chemical structure of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate would be placed here) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset for CAS 790667-49-1 is not readily found in the searched literature, data for a closely related isomer, tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate, provides valuable insight into the expected spectral features. The following ¹H-NMR data was reported in US Patent US11254641B2[1].

Table 1: ¹H-NMR Spectroscopic Data for a Related Isomer

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| 4.15-4.19 | m | 2H | -CH₂-N- |

| 3.24 | t | 1H | -CH-N- |

| 2.55 | m | 1H | -CH-C=O |

| 2.36-2.55 | m | 3H | -CH₂-C=O and piperidine ring protons |

| 1.47 | s | 9H | -C(CH₃)₃ |

| 1.02 | d | 3H | -CH-CH₃ |

Note: This data is for the 3-methyl isomer. The spectrum for the 2-methyl isomer (CAS 790667-49-1) is expected to show similar peaks, but with different chemical shifts and coupling patterns for the piperidine ring protons due to the different substitution pattern.

A complete set of ¹³C NMR, IR, and MS data for CAS 790667-49-1 is not publicly available in the searched patents or scientific literature. Chemical suppliers may hold this data internally.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented. These protocols are based on standard laboratory practices and information gleaned from related patent literature.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample (CAS 790667-49-1) in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Solvent and Standard: Chloroform-d is a common solvent for this type of compound. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for functional groups such as C=O (ketone and carbamate), C-N, and C-H bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often coupled with a liquid chromatography system (LC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the mass of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

Caption: Relationship of spectroscopic data to structure.

Conclusion

This technical guide has summarized the available spectroscopic information for tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) and provided standardized protocols for data acquisition. While a complete public record of all spectroscopic data for this specific compound remains elusive, the provided information and methodologies offer a solid foundation for researchers working with this and related molecules. For definitive and complete datasets, it is recommended to obtain a Certificate of Analysis from a commercial supplier or perform the analyses as described.

References

The Cornerstone of Chiral Drug Design: A Technical Guide to the Stereochemistry of (S)-2-methyl-4-oxopiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of stereocenters into this heterocyclic system offers a powerful strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among these, the (S)-2-methyl-4-oxopiperidine core represents a particularly valuable building block, providing a chiral handle for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This in-depth technical guide explores the critical aspects of the stereochemistry of (S)-2-methyl-4-oxopiperidine derivatives, encompassing their synthesis, conformational analysis, and impact on biological activity, with a focus on applications in modern drug discovery.

Conformational Landscape: The Chair and the Methyl Group

The stereochemistry of the 2-methyl group profoundly influences the conformational preference of the piperidine ring. Like cyclohexane, the piperidine ring in (S)-2-methyl-4-oxopiperidine derivatives predominantly adopts a chair conformation to minimize torsional strain. In this conformation, the methyl group at the C2 position can occupy either an axial or an equatorial position.

The relative stability of these two conformers is a critical determinant of the molecule's overall shape and its ability to interact with biological targets. Generally, the equatorial position is sterically favored for the methyl group, as it minimizes 1,3-diaxial interactions with the axial hydrogens at C4 and C6. However, the presence of other substituents on the ring or the nitrogen atom can influence this equilibrium. For instance, bulky N-substituents can alter the energetic landscape, and in some cases, the axial conformer may be significantly populated. Understanding and predicting this conformational equilibrium is paramount for rational drug design.

A Technical Guide to N-Boc-(S)-2-methyl-4-piperidone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-(S)-2-methyl-4-piperidone, a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a key enantioselective synthetic approach, and explores its application as a scaffold in the development of modulators for critical signaling pathways.

Core Molecular Data

N-Boc-(S)-2-methyl-4-piperidone is a derivative of piperidine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl group at the stereogenic center in the (S)-configuration. These features make it a valuable chiral synthon for the synthesis of complex, biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₃ | N/A |

| Molecular Weight | 213.27 g/mol | [1] |

| CAS Number | 190906-92-4 (unspecified stereochemistry) | N/A |

| Appearance | Expected to be a solid or oil | N/A |

| Solubility | Soluble in common organic solvents such as DMSO and ethanol. | [2] |

Enantioselective Synthesis: A Methodological Overview

The stereocontrolled synthesis of N-Boc-(S)-2-methyl-4-piperidone is crucial for its application in developing enantiomerically pure drug candidates. Asymmetric synthesis methodologies are employed to achieve high enantiomeric excess. One effective approach involves a palladium-catalyzed enantioselective borylative migration.

Experimental Protocol: Palladium-Catalyzed Enantioselective Borylative Migration

This protocol is a conceptualized procedure based on established methods for the synthesis of chiral piperidines.

Materials:

-

N-Boc-4-piperidone (starting material)

-

Alkenyl nonaflate derivative of N-Boc-4-piperidone

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Chiral ligand (e.g., a phosphoramidite or bisphosphine ligand)

-

Boron source (e.g., a diboron ester)

-

Anhydrous solvent (e.g., diethyl ether or cyclopentyl methyl ether)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Preparation of the Alkenyl Nonaflate: The starting material, N-Boc-4-piperidone, is first converted to its corresponding alkenyl nonaflate derivative.

-

Catalytic Borylation: In an inert atmosphere glovebox, the palladium catalyst and the chiral ligand are dissolved in the anhydrous solvent.

-

The alkenyl nonaflate derivative and the boron source are added to the catalyst mixture.

-

The reaction is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the crude product is extracted.

-

The extracted product is purified using column chromatography on silica gel to yield the optically enriched piperidinyl allylic boronate.

-

Further Transformations: The resulting chiral boronate can then be used in subsequent reactions, such as carbonyl allylboration or cross-coupling, to introduce further complexity and arrive at the target N-Boc-(S)-2-methyl-4-piperidone.

This method allows for the generation of the desired (S)-enantiomer with high enantioselectivity.

Applications in Drug Development: Targeting Key Signaling Pathways

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. N-Boc-(S)-2-methyl-4-piperidone serves as a versatile starting material for the synthesis of compounds targeting various signaling pathways implicated in diseases such as cancer and inflammation.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to several cancers. Small molecule inhibitors targeting components of this pathway, such as Smoothened (SMO), are of significant therapeutic interest. Derivatives of N-Boc-piperidone have been investigated as scaffolds for the development of novel Hh pathway inhibitors.

Caption: Inhibition of the Hedgehog signaling pathway by a piperidone-based SMO antagonist.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is associated with chronic inflammatory diseases and cancer. Analogs of piperidone have been shown to inhibit NF-κB signaling, often by targeting IκB kinase (IKK), a key enzyme in the pathway.

Caption: Inhibition of the NF-κB signaling pathway by a piperidone-based IKK inhibitor.

Conclusion

N-Boc-(S)-2-methyl-4-piperidone is a valuable and versatile chiral building block in modern drug discovery. Its defined stereochemistry and the presence of the Boc protecting group allow for the strategic and efficient synthesis of complex piperidine-containing molecules. The utility of this scaffold in developing inhibitors for critical signaling pathways such as Hedgehog and NF-κB underscores its importance for researchers and scientists in the pharmaceutical industry. Future applications of this synthon are expected to continue to contribute to the development of novel therapeutics for a range of diseases.

References

Commercial Availability and Synthetic Routes for Chiral 2-Methyl-4-piperidone Building Blocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-methyl-4-piperidone and its derivatives are valuable building blocks in medicinal chemistry and pharmaceutical development. The stereochemistry at the C2 position significantly influences the biological activity and pharmacological profile of molecules incorporating this scaffold. Access to enantiomerically pure forms of this building block is therefore crucial for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of chiral 2-methyl-4-piperidone enantiomers and their derivatives, alongside a detailed examination of key synthetic and resolution methodologies.

Commercial Availability

The commercial availability of chiral 2-methyl-4-piperidone varies between the two enantiomers and their protected forms. While the racemic mixture and the (R)-enantiomer are more readily available, the (S)-enantiomer and specific N-protected derivatives may require sourcing from specialized suppliers or custom synthesis.

Table 1: Commercial Availability of 2-Methyl-4-piperidone and its Derivatives

| Compound | Form | Enantiomer | Supplier(s) | Purity | Notes |

| 2-Methyl-4-piperidone | Hydrochloride Salt | Racemic | Synthonix[1] | 97.0% | Typically in stock. |

| 2-Methyl-4-piperidone | Free Base | Racemic | Guidechem[2], ChemicalBook[3][4] | ≥98% | Multiple suppliers available. |

| 2-(R)-Methyl-4-piperidone | Hydrochloride Salt | (R) | Advanced ChemBlocks[5] | 97% | |

| N-Boc-4-piperidone | Not Applicable | Achiral | Cayman Chemical[6], Fisher Scientific[7], Sarchem Labs[8], Scimplify[9] | ≥98% | Widely available precursor. |

| 4-N-Boc-2-methyl-piperazine | Not Applicable | Racemic | Process Point, LLC[10] | - | A related piperazine derivative. |

Note: The availability and purity of these compounds can vary. It is recommended to contact the suppliers directly for the most current information.

Synthetic and Resolution Methodologies

For cases where the desired enantiomer is not commercially available or a custom derivative is required, several synthetic and resolution strategies can be employed. These include asymmetric synthesis, enzymatic kinetic resolution, and chiral chromatography.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically enriched piperidones. One notable approach involves the steric control in the transamination of a precursor. For instance, the transamination of the iodomethylate of 1,2-dimethyl-4-piperidone using (S)-sec-butylamine yields (S)-1-(sec-butyl)-(S)-2-methyl-4-piperidone with a 33% optical yield[11]. This method relies on the chiral auxiliary to direct the stereochemical outcome of the reaction.

Another powerful strategy is the organocatalytic domino Michael addition/aminalization reaction. This approach utilizes an O-TMS protected diphenylprolinol catalyst to facilitate the reaction between aldehydes and trisubstituted nitroolefins, constructing polysubstituted piperidines with high enantioselectivity[12].

Experimental Protocol: Asymmetric Organocatalytic Synthesis of Chiral Piperidines [12]

-

To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).

-

Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the reaction progress by TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the highly functionalized chiral piperidone.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of a racemic mixture. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched.

A protocol for the enzymatic resolution of N-Boc-2-piperidineethanol, a related chiral building block, demonstrates the potential of this approach. The complementary enantioselectivity of two different lipases, Lipase PS and Porcine Pancreas Lipase (PPL), can be exploited in a sequential acylation process to resolve the racemic mixture[13]. A similar strategy could be adapted for the resolution of racemic N-protected 2-methyl-4-piperidone derivatives.

Experimental Protocol: Chemo-Enzymatic Resolution of a Piperidine Derivative (Adapted from[14])

-

Dual C-H Oxidation (Synthesis of Racemate): A tandem dual C-H oxidation of a suitable N-protected 4-hydroxypiperidine precursor is performed using the TEMPO oxoammonium cation in the presence of sodium chlorite and sodium hypochlorite in acetonitrile to yield the racemic piperidone.

-

Enzymatic Resolution: The resulting racemic piperidone is subjected to enzymatic resolution using Candida antarctica lipase B (CAL-B). The enzyme selectively hydrolyzes one enantiomer of an ester derivative, allowing for the separation of the two enantiomers with high enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. Various chiral stationary phases (CSPs) are commercially available, enabling the separation of a wide range of chiral compounds[15][16][17][18].

Experimental Protocol: Chiral HPLC Separation (General Procedure)

-

Column Selection: Choose an appropriate chiral stationary phase (e.g., polysaccharide-based, Pirkle-type, or macrocyclic antibiotic-based) based on the structure of the analyte.

-

Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and acetonitrile or methanol is common. The addition of small amounts of an acidic or basic modifier can improve peak shape and resolution.

-

Analysis: Inject the racemic mixture onto the chiral HPLC column and monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis). The retention times will differ for the two enantiomers, allowing for their separation and quantification. A detailed protocol for the chiral HPLC assay of a related piperidone derivative involved an OD-H chiral column with a Hex:i-PrOH 98:02 mobile phase[14].

Visualization of Key Processes

Asymmetric Synthesis Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of chiral piperidones using an organocatalytic approach.

Caption: Asymmetric synthesis of chiral piperidones.

Enzymatic Resolution Workflow

This diagram outlines the key steps in an enzymatic kinetic resolution process for separating a racemic mixture of a piperidone derivative.

Caption: Enzymatic resolution of piperidones.

Conclusion

The availability of chiral 2-methyl-4-piperidone building blocks is essential for the advancement of drug discovery programs targeting a wide range of therapeutic areas. While direct commercial sourcing is possible for some enantiomers and derivatives, a thorough understanding of asymmetric synthesis and resolution techniques provides researchers with the necessary tools to access a broader array of these valuable chiral synthons. The methodologies and protocols outlined in this guide offer a starting point for the efficient and stereoselective preparation of chiral 2-methyl-4-piperidone building blocks for pharmaceutical research and development.

References

- 1. Synthonix, Inc > 13729-77-6 | 2-Methyl-4-piperidone hydrochloride [synthonix.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Methyl-4-piperidone suppliers & manufacturers in China [m.chemicalbook.com]

- 4. 2-Methyl-4-piperidone | 71322-99-1 [m.chemicalbook.com]

- 5. 2-(R)-Methyl-4-piperidinone hydrochloride 97% | CAS: 1434126-97-2 | AChemBlock [achemblock.com]

- 6. caymanchem.com [caymanchem.com]

- 7. N-BOC-4-Piperidone, 99% | Fisher Scientific [fishersci.ca]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. N-BOC-4-Piperidone Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 10. 4-N-Boc-2-methyl-piperazine Supplier & Distributor of CAS# 104383-15-7 [processpointchem.com]

- 11. Steric control of the asymmetric synthesis of N-substituted 2-methyl-4-piperidones (Journal Article) | OSTI.GOV [osti.gov]

- 12. benchchem.com [benchchem.com]

- 13. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 17. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of Boc-Protected Piperidone Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmaceuticals and natural products. Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the piperidone core has further revolutionized its application, offering a versatile and stable intermediate for the synthesis of complex, biologically active molecules. This technical guide delves into the core features of Boc-protected piperidone scaffolds, providing a comprehensive overview of their synthesis, conformational analysis, and critical role in the development of novel therapeutics.

The Strategic Advantage of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized nitrogen-protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] In the context of piperidone scaffolds, the Boc group temporarily masks the reactivity of the piperidine nitrogen. This strategic protection prevents undesired side reactions, such as alkylation, acylation, or condensation, which can lead to complex product mixtures and reduced yields.[2] By protecting the nitrogen, chemists can selectively perform reactions at other functional sites, like the ketone at the 4-position, with greater control and efficiency.[2] This ultimately streamlines complex synthetic routes and contributes to the faster development of new pharmaceutical agents.[2][3]

Synthesis of Boc-Protected Piperidone Scaffolds

The synthesis of Boc-protected piperidones is a well-established process, ensuring a reliable supply of these crucial intermediates for research and industrial applications.[4] The general approach involves the reaction of the corresponding piperidone with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.[1]

General Experimental Protocol for N-Boc Protection of Piperidone

This protocol describes the general synthesis of N-Boc-4-piperidone.

Materials:

-

4-piperidone hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-piperidone hydrochloride in a suitable organic solvent (e.g., DCM or THF), add a base such as triethylamine or an aqueous solution of sodium bicarbonate at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours (typically 6-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-piperidone.

-

Purify the crude product by flash column chromatography if necessary.

A more specific and detailed protocol for the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, involves asymmetric reduction catalyzed by a ketoreductase.[5]

Detailed Experimental Protocol for the Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine[5]

This biocatalytic method offers high enantioselectivity and yield.

Materials:

-

N-Boc-3-piperidone

-

D-glucose

-

NADP⁺

-

Phosphate-buffered saline (PBS), pH 6.5

-

Recombinant E. coli cells co-expressing ketoreductase and glucose dehydrogenase (as whole cells or cell-free extract)

-

Ethyl acetate

-

Sodium hydroxide (2 mol·L⁻¹)

Procedure:

-

Prepare a 100 mL reaction system containing: 100 g·L⁻¹ N-Boc-3-piperidone, 130 g·L⁻¹ D-glucose, 0.2 g·L⁻¹ NADP⁺, and 100 mmol·L⁻¹ PBS buffer (pH 6.5).

-

Add 30 g·L⁻¹ of wet cells or cell-free extract of the recombinant E. coli as the catalyst.

-

Carry out the reaction at 30 °C for 24 hours, maintaining the pH at 6.5 with a 2 mol·L⁻¹ NaOH solution.

-

At the end of the reaction, add an equal volume of ethyl acetate to extract the product.

-

Analyze the conversion and optical purity of the product using appropriate analytical techniques (e.g., HPLC). Both the conversion of the reaction and the optical purity of the product have been reported to be higher than 99% under these optimized conditions.[5]

Conformational Analysis of Boc-Protected Piperidones

The piperidine ring typically adopts a chair conformation to minimize steric strain.[6] The presence of the bulky Boc group on the nitrogen atom influences the conformational equilibrium. For N-Boc-4-piperidone, the chair conformation is predominant.[7] The conformational dynamics of these scaffolds are crucial for understanding their interaction with biological targets. Techniques such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to elucidate the conformational preferences.[7] The rotational energy barrier around the N-CO (amide/carbamate) bond is a key feature, and for N-Boc-piperidine-4-carboxylic acid, it is generally lower than in N-acylated piperazines due to the absence of the second nitrogen's lone pair repulsion.[7]

Applications in Medicinal Chemistry

Boc-protected piperidone scaffolds are versatile building blocks for the synthesis of a wide range of biologically active molecules targeting various diseases.[3][8]

Anticancer Agents

These scaffolds are instrumental in the development of kinase inhibitors and other anticancer agents.

The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[1] Several piperidine-containing drugs target this pathway. A series of potent pan-AKT inhibitors possessing a piperidin-4-yl side chain has been developed.[9]

| Compound | Target | IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM, PC-3 cells) | Reference |

| 10h | AKT1 | 24.3 | 3.7 | [9] |

Table 1: In vitro activity of a potent AKT inhibitor containing a piperidine scaffold.

The PI3K/Akt signaling pathway is a key target for these inhibitors.

Checkpoint kinases are crucial for cell cycle arrest in response to DNA damage, allowing time for repair. Inhibiting CHK1 can force cancer cells with damaged DNA to enter mitosis, leading to cell death.[10] A notable example is AZD7762, a potent CHK1 inhibitor containing a piperidine moiety, which was developed from a thiophenecarboxamide urea scaffold.[11]

| Compound | Target | IC₅₀ (nM) | Cellular Activity EC₅₀ (nM, CPT-pretreated) | Reference |

| 3b (2-TCU) | CHK1 | 7 | - | [11] |

| 12a (3-TCU) | CHK1 | 12 | - | [11] |

| AZD7762 (4) | CHK1 | <5 | 29 | [11][12] |

Table 2: In vitro and cellular activity of CHK1 inhibitors incorporating a piperidine scaffold. CPT refers to camptothecin, a DNA damaging agent.

The CHK1 signaling pathway plays a vital role in the DNA damage response.

Novel chalcones derived from 4-Boc-piperidone have demonstrated significant cytotoxic activity against various cancer cell lines.[13]

| Compound | LoVo GI₅₀ (µg/mL) | COLO 205 GI₅₀ (µg/mL) | PC3 GI₅₀ (µg/mL) | 22RV1 GI₅₀ (µg/mL) | Reference |

| Chalcone 1 | 0.84 | 1.25 | 17.1 | 18.5 | [13] |

| Chalcone 2 | 34.7 | 29.8 | 22.9 | 21.3 | [13] |

Table 3: Cytotoxic activity (GI₅₀) of 4-Boc-piperidone chalcones against human cancer cell lines.

Central Nervous System (CNS) Agents

The piperidine scaffold is a common feature in drugs targeting the central nervous system.[14][15] Boc-protected piperidones serve as key intermediates in the synthesis of compounds for neurological disorders.[3] Arylpiperazine derivatives, often synthesized from piperidine precursors, are investigated for their potential as neuropsychopharmacological agents.[16]

Opioid Receptor Modulators

The piperidine ring is a core structural motif in many opioid receptor modulators used for pain management.[3][17] Fentanyl and its analogs, which are potent µ-opioid receptor agonists, feature a 4-anilidopiperidine core.[18] The Boc-protected piperidone scaffold provides a versatile platform for the synthesis of novel opioid receptor ligands with potentially improved therapeutic profiles.[19] The binding affinity of these compounds to opioid receptors is a critical parameter in their development.

Experimental Workflow: From Scaffold to Drug Candidate

The development of a new drug candidate from a Boc-protected piperidone scaffold typically follows a structured workflow.

Conclusion

Boc-protected piperidone scaffolds are indispensable tools in modern medicinal chemistry. Their well-defined synthesis, predictable reactivity, and the strategic advantage conferred by the Boc protecting group make them highly valuable intermediates. The ability to readily functionalize the piperidone core allows for the creation of diverse molecular architectures, leading to the discovery of potent and selective drug candidates across a range of therapeutic areas, including oncology and neurology. As drug discovery continues to evolve, the versatility and utility of Boc-protected piperidone scaffolds will undoubtedly ensure their continued prominence in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro modulation the Notch pathway by piperine: A therapeutic strategy for docetaxel-resistant and non-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. painphysicianjournal.com [painphysicianjournal.com]

- 18. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 19. Designing bifunctional NOP receptor-mu opioid receptor ligands from NOP-receptor selective scaffolds. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential privileged scaffold in medicinal chemistry. Its remarkable prevalence across a vast spectrum of FDA-approved drugs and biologically active natural products underscores its significance in the development of novel therapeutics. The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in a well-defined three-dimensional orientation, allows for the fine-tuning of pharmacological properties and the optimization of drug-target interactions. This technical guide provides a comprehensive overview of the role of piperidine derivatives in drug discovery, encompassing their synthesis, mechanism of action, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways.

The Ubiquity and Versatility of Piperidine-Containing Drugs

The piperidine moiety is a structural cornerstone in numerous drug classes, contributing to their efficacy in treating a wide array of diseases. From managing neuropsychiatric disorders to combating cancer and infectious diseases, the versatility of the piperidine scaffold is evident in the diverse pharmacological activities of the drugs that incorporate it.

A Quantitative Look at Bioactivity

The potency of piperidine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against specific biological targets. The following tables summarize the bioactivity of several notable piperidine-containing compounds across different therapeutic areas.

Table 1: Anticancer Activity of Selected Piperidine Derivatives

| Compound/Analogue | Cancer Cell Line | Activity Metric | Value | Reference |

| 3,5-bis(4-nitrobenzylidene)-1-benzyl-4-piperidone | Ca9-22 (Oral Cancer) | IC50 | High tumor-specificity | [1] |

| Piperine | HCT116 (Colorectal) | IC50 | ~84.5 µM (24h) | [2] |

| Piperine | SW480 (Colorectal) | IC50 | Proliferation Impairment | [3] |

| Piperine | DU145 (Prostate) | IC50 | Inhibition of STAT-3 phosphorylation | [4] |

Table 2: Pharmacokinetic Parameters of Selected FDA-Approved Piperidine-Containing Drugs

| Drug | Therapeutic Class | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) | Metabolism |

| Donepezil | Acetylcholinesterase Inhibitor | ~100 | ~96 | ~70 | Hepatic (CYP2D6, CYP3A4)[5] |

| Methylphenidate | CNS Stimulant | 11–52 (oral) | 10–33 | 2.5-3.5 | Primarily by CES1[4][6] |

| Risperidone | Antipsychotic | ~70 | 90 (risperidone), 77 (9-hydroxyrisperidone) | ~3 (EMs), ~20 (PMs) | Hepatic (CYP2D6)[7][8] |

| Haloperidol | Antipsychotic | 60–70 (oral) | ~90 | 14–37 (oral) | Hepatic (CYP3A4, CYP2D6)[9][10] |

| Fentanyl | Opioid Analgesic | ~33 (transmucosal) | ~80–85 | 3–12 | Hepatic (CYP3A4)[3][11] |

| Loperamide | Antidiarrheal | <1 | ~95 | 9.1–14.4 | Hepatic (CYP3A4, CYP2C8)[12][13] |

| Paroxetine | Antidepressant (SSRI) | ~50 | 93–95 | ~21 | Hepatic (CYP2D6)[7][14] |

| Pethidine (Meperidine) | Opioid Analgesic | 50–60 (oral) | 65–75 | 2.5–4 | Hepatic (CYP2B6, CYP3A4, CYP2C19)[15][16] |

EMs: Extensive Metabolizers; PMs: Poor Metabolizers

Key Synthetic Strategies for Piperidine Derivatives

The construction of the piperidine core is a fundamental challenge in synthetic organic chemistry, and a variety of methods have been developed to access this important scaffold.

General Synthetic Workflow

The synthesis and evaluation of novel piperidine derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological assessment.

Detailed Experimental Protocols

Synthesis of Haloperidol

Haloperidol can be synthesized through the coupling of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.[17][18]

-

Step 1: Preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine: This intermediate can be prepared from 1-benzyl-4-piperidone and 4-chlorophenylmagnesium bromide, followed by debenzylation.[11]

-

Step 2: Coupling Reaction: A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride, potassium iodide, and potassium hydroxide in water is prepared. To this, 4-chloro-4'-fluorobutyrophenone is added, and the mixture is refluxed.[17]

-

Step 3: Isolation: After the reaction, the mixture is cooled, and the precipitated product is filtered, washed, and dried to yield haloperidol.[17]

Synthesis of Risperidone

Risperidone is synthesized by the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[19][20]

-

Step 1: A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is prepared.[19]

-

Step 2: An aqueous solution of sodium carbonate is added to the mixture.[19]

-

Step 3: The reaction mixture is heated with stirring, then cooled. The resulting precipitate is filtered, washed with water, and dried to give risperidone.[19] The product can be further purified by recrystallization.[19]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the piperidine derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the reduction of MTT by metabolically active cells to form purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is calculated relative to untreated control cells.

Signaling Pathways Modulated by Piperidine Derivatives

Piperidine-containing drugs exert their therapeutic effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanisms of action of these compounds.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Several piperidine-containing molecules have been developed as inhibitors of this pathway.[21][22][23]

Wnt/β-catenin Signaling Pathway in Cancer

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the initiation and progression of several cancers, particularly colorectal cancer. Piperine, a well-known piperidine alkaloid, has been shown to suppress this pathway.[3][6][22][24]

STAT3 Signaling Pathway in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide variety of human cancers, promoting tumor cell proliferation, survival, and invasion. Piperine has been shown to inhibit the activation of STAT3.[4][25][26]

BACE1 in Alzheimer's Disease

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The development of BACE1 inhibitors is a major therapeutic strategy, and several piperidine-containing compounds have been investigated for this purpose.[27]

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new drugs. Its structural and chemical properties offer a versatile platform for developing potent and selective modulators of a wide range of biological targets. The examples highlighted in this guide, from anticancer agents that target fundamental signaling pathways to neurotherapeutics that address the molecular underpinnings of Alzheimer's disease, showcase the enduring impact of piperidine derivatives in medicine. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperidine core is poised to remain a central element in the armamentarium of medicinal chemists for the foreseeable future.

References

- 1. Drug Patents International: Process for the preparation of paroxetine WO 2001029032 A1 [drugpatentsint.blogspot.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of [N-methyl-3H]loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Paroxetine: pharmacokinetics and pharmacodynamics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Patient-controlled analgesic therapy. Part I: Pharmacokinetics of pethidine in the per- and postoperative periods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Loperamide synthesis - chemicalbook [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Paroxetine - Wikipedia [en.wikipedia.org]

- 15. Pethidine - Wikipedia [en.wikipedia.org]

- 16. altmeyers.org [altmeyers.org]

- 17. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 18. New 1-(3-(2-amino-2-oxoethoxy) phenyl) piperidine-3-carboxamide derivatives as small-molecule inhibitors for the <i>β</i>-catenin/BCL9 protein–protein interaction [morressier.com]

- 19. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. adooq.com [adooq.com]

- 23. Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Wnt/β-catenin signaling modulates piperine-mediated antitumor effects on human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of N-Boc-(S)-2-methyl-4-piperidone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-(S)-2-methyl-4-piperidone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also presents qualitative solubility information for the closely related compound, N-Boc-4-piperidone, to provide general guidance. Furthermore, detailed experimental protocols for determining solubility are outlined to empower researchers to generate precise data for their specific applications.

Introduction to N-Boc-(S)-2-methyl-4-piperidone

N-Boc-(S)-2-methyl-4-piperidone, also known as tert-butyl (S)-2-methyl-4-oxopiperidine-1-carboxylate, is a chiral cyclic ketone derivative. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the methyl group significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this intermediate is crucial for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical industry.

Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield quantitative solubility data for N-Boc-(S)-2-methyl-4-piperidone. However, qualitative solubility information for the parent compound, N-Boc-4-piperidone, is available and can offer some initial insights. It is important to note that the additional methyl group in the target molecule may alter its solubility profile.

Table 1: Qualitative Solubility of N-Boc-4-piperidone in Various Solvents

| Solvent | Solubility Description | Concentration |

| Methylene Dichloride (MDC) | Soluble | Not Specified |

| Ethyl Acetate | Soluble | Not Specified |

| Methanol | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥10 mg/mL[1] |

| Ethanol | Soluble | ≥10 mg/mL[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly soluble | 1-10 mg/mL[1] |

Note: This data is for N-Boc-4-piperidone and should be used as a preliminary guide only. Experimental verification for N-Boc-(S)-2-methyl-4-piperidone is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for N-Boc-(S)-2-methyl-4-piperidone, established experimental methods should be employed. The choice of method often depends on the required accuracy, throughput, and the amount of sample available.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period.

Methodology:

-

Preparation: Add an excess amount of N-Boc-(S)-2-methyl-4-piperidone to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Factors influencing equilibrium include temperature and agitation time.[3]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Gas Chromatography (GC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes in volatile solvents.[4][5]

Methodology:

-

Saturation: Prepare a saturated solution of N-Boc-(S)-2-methyl-4-piperidone in the desired solvent at a specific temperature, ensuring some undissolved solid remains.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Weighing: Accurately weigh a clean, dry, pre-weighed container (e.g., an evaporating dish).

-

Aliquot Transfer: Transfer a precise volume or weight of the clear saturated solution to the pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution using a gentle heat source (e.g., a water bath or oven) until the solute is completely dry.

-

Final Weighing: Cool the container in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.

Kinetic Solubility Assays

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[6] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Nephelometric Assay:

This method measures the light scattering caused by suspended particles (precipitate).[6]

-

Stock Solution: Prepare a concentrated stock solution of N-Boc-(S)-2-methyl-4-piperidone in DMSO.

-

Serial Dilution: Dispense the stock solution into a microtiter plate and perform serial dilutions with the aqueous or organic buffer.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is considered the kinetic solubility.[6]

Direct UV Assay:

This method measures the concentration of the compound remaining in solution after precipitation and filtration.[6]

-

Solution Preparation: Similar to the nephelometric assay, prepare serial dilutions of the compound in a microtiter plate.

-

Incubation and Filtration: After incubation, filter the solutions to remove any precipitate.

-

UV Absorbance Measurement: Measure the UV absorbance of the filtrate at the wavelength of maximum absorbance for N-Boc-(S)-2-methyl-4-piperidone.

-

Concentration Determination: Calculate the concentration of the dissolved compound using a standard curve. The highest concentration that remains in solution is the kinetic solubility.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the equilibrium solubility of a compound using the shake-flask method coupled with HPLC analysis.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for N-Boc-(S)-2-methyl-4-piperidone remains to be published, this guide provides researchers with the necessary tools to determine this crucial parameter. The qualitative data for the related N-Boc-4-piperidone offers a starting point for solvent selection. By employing the detailed experimental protocols provided, such as the robust shake-flask method or high-throughput kinetic assays, drug development professionals can generate the precise solubility data required for informed decision-making in their research and development endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide on the Material Safety of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS No. 790667-49-1). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a piperidine derivative commonly used as a building block in organic synthesis. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 790667-49-1 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol [1] |

| Appearance | Powder[2] |

| Boiling Point | 298.8 ± 33.0 °C at 760 mmHg[3] |

| Flash Point | 134.5 ± 25.4 °C[3] |

| Density | 1.1 ± 0.1 g/cm³[3] |

Hazard Identification and Classification

This chemical is classified as hazardous. The GHS hazard statements and corresponding pictograms are crucial for understanding the potential risks associated with its handling.

Signal Word: Warning[2]

Hazard Statements:

GHS Pictogram:

-

Irritant (Exclamation Mark)[5]

A logical diagram illustrating the relationship between the chemical and its GHS hazard classifications is provided below.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2][4]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2][4]

-

P362: Take off contaminated clothing and wash before reuse.[2][4]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][4]

The following workflow diagram outlines the recommended procedure for handling this chemical in a laboratory setting.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Experimental Protocols for Hazard Assessment

The hazard classifications (H315, H319, H335) are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

5.1. Skin Irritation/Corrosion (OECD 404) This test evaluates the potential of a substance to cause skin irritation.

-

Test System: Typically, the albino rabbit is used.

-

Methodology: A small amount of the test substance is applied to a shaved patch of skin on the animal. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the reactions is scored, and the substance is classified based on the mean scores.

5.2. Eye Irritation/Corrosion (OECD 405) This test assesses the potential of a substance to cause eye irritation or damage.

-

Test System: The albino rabbit is the standard model.

-

Methodology: A small amount of the substance is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation. The severity of lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.

5.3. Acute Inhalation Toxicity (OECD 403) This test determines the potential for a substance to cause respiratory irritation and other systemic toxic effects upon inhalation.

-

Test System: Rats are commonly used.

-

Methodology: The animals are exposed to the test substance as a gas, vapor, or aerosol in a controlled inhalation chamber for a defined period. The animals are observed for signs of toxicity during and after exposure. The concentration that causes mortality in 50% of the test animals (LC50) can be determined, and observations of respiratory irritation are recorded.

Toxicological Information

Ecological Information

No specific data on the ecotoxicity of this compound is currently available. It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Regulatory Information

The regulatory status of this chemical may vary by jurisdiction. Users should consult their local regulations for specific requirements.

This technical guide is intended to provide essential safety information for this compound. It is not exhaustive and should be used in conjunction with institutional safety protocols and professional judgment. Always refer to the most current safety data sheet provided by the supplier before handling this chemical.

References

- 1. tert-butyl (2S)-2-Methyl-4-oxopiperidine-1-carboxylate | 790667-49-1 | FM161482 [biosynth.com]

- 2. tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | 790667-49-1 [sigmaaldrich.com]

- 3. CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | Chemsrc [chemsrc.com]

- 4. aksci.com [aksci.com]

- 5. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 2-Substituted Piperidines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-substituted piperidine motif is a ubiquitous structural feature in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The precise stereochemical control at the C2 position is often crucial for therapeutic efficacy. Consequently, the development of robust and efficient asymmetric methods for the synthesis of these chiral heterocycles is of paramount importance in medicinal chemistry and drug discovery. These application notes provide detailed protocols for three distinct and powerful strategies for the asymmetric synthesis of 2-substituted piperidines: Iridium-Catalyzed Asymmetric Hydrogenation, Organocatalytic Asymmetric Mannich Reaction, and Chiral Auxiliary-Mediated Diastereoselective Alkylation.

Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

This protocol describes the enantioselective reduction of 2-substituted N-benzylpyridinium salts using a chiral iridium catalyst. The activation of the pyridine ring as a pyridinium salt enhances its susceptibility to hydrogenation and allows for high enantioselectivity to be achieved with a suitable chiral ligand.

Experimental Protocol

Step 1: Preparation of N-Benzyl-2-alkylpyridinium Salt

-

To a solution of the desired 2-alkylpyridine (1.0 equiv) in acetonitrile (0.5 M), add benzyl bromide (1.2 equiv).

-

Stir the reaction mixture at 80 °C for 12 hours.

-

Cool the mixture to room temperature and add diethyl ether to precipitate the pyridinium salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the N-benzyl-2-alkylpyridinium bromide.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

-

In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (R)-MeO-BoQPhos, 1.1 mol%) to a vial containing anhydrous and degassed solvent (e.g., CH₂Cl₂ or acetone, 0.1 M).

-

Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

-

In a separate vial, dissolve the N-benzyl-2-alkylpyridinium bromide (1.0 equiv) in the same solvent.

-

Transfer the catalyst solution to the substrate solution.

-

Place the reaction vial in a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas (3 times) and then pressurize to 600 psi of H₂.

-

Stir the reaction at 30 °C for 24 hours.

-

Carefully release the pressure and concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the enantioenriched N-benzyl-2-alkylpiperidine.

Step 3: Deprotection of the N-Benzyl Group (Optional)

-

Dissolve the N-benzyl-2-alkylpiperidine (1.0 equiv) in methanol (0.2 M).

-

Add 10% Pd/C (10 wt%).

-

Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite® and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield the 2-alkylpiperidine.

Data Presentation

| Substrate (2-Alkylpyridine) | Ligand | Solvent | Yield (%)[1] | er (S/R)[2] |

| 2-Methylpyridine | (R)-MeO-BoQPhos | CH₂Cl₂ | 95 | 93:7 |

| 2-Ethylpyridine | (R)-MeO-BoQPhos | CH₂Cl₂ | 92 | 92:8 |

| 2-Propylpyridine | (R)-MeO-BoQPhos | Acetone | 96 | 90:10 |

| 2-Phenylpyridine | (S)-MP²-SEGPHOS | DCE/Acetone | 98 | 97:3[1] |

Workflow Diagram

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Method 2: Organocatalytic Asymmetric Mannich Reaction

This biomimetic approach utilizes the readily available and inexpensive amino acid (L)-proline as a catalyst for the asymmetric Mannich addition of a ketone to an in situ generated cyclic imine (Δ¹-piperideine), providing direct access to 2-substituted piperidine alkaloids and their analogues.[3][4]

Experimental Protocol

Step 1: Preparation of Δ¹-Piperideine (Handled in solution and used immediately)

Note: Δ¹-piperideine is unstable and is typically generated in situ or prepared fresh and used immediately without isolation. A common method involves the N-chlorination of piperidine followed by base-mediated elimination of HCl.[3] Due to its instability, a more practical approach for laboratory synthesis is the controlled oxidation of a suitable precursor like N-Boc-piperidine followed by deprotection and in situ reaction. For the purpose of this protocol, we will assume the availability of a solution of Δ¹-piperideine.

Step 2: (L)-Proline-Catalyzed Asymmetric Mannich Reaction

-

To a solution of the ketone (e.g., acetone, 6.0 equiv) in benzonitrile (0.7 M), add (L)-proline (20 mol%).

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add a solution of freshly prepared Δ¹-piperideine (1.0 equiv) in benzonitrile dropwise over 10 minutes.

-

Stir the reaction mixture at the same temperature for the specified time (e.g., 24-72 hours), monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the chiral 2-substituted piperidine.

Data Presentation

| Ketone | Temperature (°C) | Time (h) | Yield (%)[3] | ee (%)[3] |

| Acetone | 0 | 48 | 85 | 95 |

| Cyclohexanone | 0 | 72 | 78 | 92 (dr 3:1) |

| Propiophenone | -20 | 72 | 75 | 97 (dr 4:1) |

| 2-Butanone | -20 | 48 | 82 | 96 (dr 2:1) |

Mechanistic Diagram

Caption: Mechanism of the (L)-Proline-Catalyzed Mannich Reaction.

Method 3: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This strategy employs a chiral auxiliary, (R)-phenylglycinol, to construct a rigid bicyclic lactam. The stereocenter derived from the auxiliary directs the highly diastereoselective alkylation of the lactam enolate, effectively controlling the stereochemistry at the future C2 position of the piperidine ring.

Experimental Protocol

Step 1: Synthesis of the Phenylglycinol-Derived Bicyclic Lactam

-

A solution of (R)-phenylglycinol (1.0 equiv) and methyl 5-oxopentanoate (1.1 equiv) in toluene (0.2 M) is heated to reflux with a Dean-Stark trap for 12 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in CH₂Cl₂ (0.2 M) and add trifluoroacetic acid (TFA, 0.1 equiv).

-

Stir the solution at room temperature for 24 hours to equilibrate to the thermodynamically favored trans-bicyclic lactam.

-

Wash the solution with saturated aqueous NaHCO₃, then brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography or recrystallization to yield (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine.

Step 2: Diastereoselective Alkylation

-

Dissolve the bicyclic lactam (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78 °C.

-

Add a solution of lithium diisopropylamide (LDA, 1.2 equiv) in THF dropwise and stir for 1 hour at -78 °C to form the enolate.

-

Add the alkylating agent (e.g., methyl iodide, 1.5 equiv) and continue stirring at -78 °C for 4 hours.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to afford the alkylated bicyclic lactam.

Step 3: Reductive Cleavage of the Auxiliary

-

To a solution of the alkylated lactam (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add LiAlH₄ (3.0 equiv) portion-wise.

-

Stir the reaction at reflux for 8 hours.

-

Cool to 0 °C and quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting suspension through Celite® and wash the filter cake with THF.

-

Concentrate the filtrate to obtain the crude N-phenylethanol-substituted piperidine.

-

For cleavage of the N-phenylethanol group, dissolve the crude product in methanol, add 10% Pd(OH)₂/C, and hydrogenate at 50 psi H₂.

-

Filter and concentrate to yield the final 2-substituted piperidine.

Data Presentation

| Alkylating Agent | Diastereomeric Ratio (dr) |

| Methyl Iodide | >98:2 |

| Ethyl Iodide | >98:2 |

| Allyl Bromide | >95:5 |

| Benzyl Bromide | >98:2 |

Experimental Workflow Diagram

Caption: Workflow for Chiral Auxiliary-Mediated Alkylation.

References

Application Notes and Protocols for the Reductive Amination of (S)-1-Boc-2-methyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals